REACTION_SMILES
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[Cl:1][c:2]1[nH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[c:10]1[CH:11]=[O:12].[s:13]1[cH:14][c:15]([B:18]([OH:19])[OH:20])[cH:16][cH:17]1>>[Cl:1][c:2]1[n:3](-[c:15]2[cH:14][s:13][cH:17][cH:16]2)[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[c:10]1[CH:11]=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1c(Cl)[nH]c2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OB(O)c1ccsc1
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Name
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Type
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product
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Smiles
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O=Cc1c(Cl)n(-c2ccsc2)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |